molecular formula C12H7ClF3N3S2 B2619346 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile CAS No. 338978-36-2

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2619346
CAS No.: 338978-36-2
M. Wt: 349.77
InChI Key: RKTKXCQAPWQGML-UHFFFAOYSA-N
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Description

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile is a heterocyclic compound featuring a pyridinyl-isothiazolecarbonitrile scaffold. Its structure includes:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl group, which confers electron-withdrawing properties and steric bulk.
  • A methylsulfanyl linker bridging the pyridinyl and isothiazole rings, enhancing structural rigidity.

This compound’s design combines halogenated and fluorinated motifs, which are common in agrochemicals and pharmaceuticals due to their metabolic stability and bioavailability.

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S2/c1-6-8(3-17)11(19-21-6)20-5-10-9(13)2-7(4-18-10)12(14,15)16/h2,4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTKXCQAPWQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic attacks:

  • Hydrolysis : Forms 4-carboxamide derivatives in acidic/basic media (e.g., H₂SO₄/H₂O at 80°C).

  • Grignard additions : Alkyl/aryl magnesium halides yield substituted imines, though steric hindrance from the trifluoromethyl group reduces efficiency.

The sulfanyl linker participates in ligand-exchange reactions with metals (e.g., Cu⁺ or Co³⁺), forming coordination complexes observed in catalytic studies .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

ElectrophilePositionConditionsProduct
NitrationPara to chloro groupHNO₃/H₂SO₄, 0°C4-Nitro derivative
HalogenationOrtho to trifluoromethylCl₂/FeCl₃, 40°C6-Chloro adduct

Reactivity is attenuated by the electron-withdrawing –CF₃ and –Cl groups, requiring harsh conditions .

Oxidation Reactions

The sulfanyl bridge oxidizes selectively:

Oxidizing AgentProductYield
H₂O₂ (30%)Sulfoxide (–SO–)85%
KMnO₄ (acidic)Sulfone (–SO₂–)72%
O₂/Co catalystDisulfide dimer68%

Oxidation kinetics follow first-order dependence on substrate concentration, with activation energies of ~50 kJ/mol for sulfone formation .

Comparative Analysis of Reaction Conditions

Data from thermal, catalytic, and photochemical methods:

Reaction TypeCatalyst/TempResidence TimeYieldSelectivity
Pyridine chlorinationCl₂/CCl₄ @ 380°C10.5 sec62%2-chloro > 3-chloro
Sulfanyl oxidationCoPcS/O₂ @ 110°C30 sec50%Sulfoxide > Sulfone
Nitrile hydrolysisH₂SO₄ @ 80°C2 hr78%Amide only

Degradation Pathways

  • Photolysis : UV irradiation (254 nm) cleaves the sulfanyl bridge, generating pyridine and isothiazole fragments .

  • Acid hydrolysis : Concentrated HCl opens the isothiazole ring, yielding thioamide and cyanic acid derivatives.

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Further studies should explore its catalytic applications and stability under biological conditions.

Scientific Research Applications

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : The nitrile group can be reduced to amines using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution : The chloro group can be substituted with various nucleophiles under suitable conditions.

These reactions make the compound a valuable intermediate in synthetic organic chemistry, facilitating the creation of more complex molecules.

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to explore novel synthetic pathways and develop new materials.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial properties : Studies suggest that this compound may exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation, warranting further exploration as a potential anticancer drug.

Medicine

In the field of drug discovery, this compound is being explored as a lead compound for targeting various therapeutic areas. Its structural characteristics enhance its binding affinity to biological targets, potentially leading to the development of effective pharmaceuticals.

Industry

The compound finds applications in the development of agrochemicals , particularly in creating pesticides and herbicides with enhanced efficacy and reduced environmental impact. Its chemical stability and reactivity make it suitable for formulating products that require specific properties.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms. Further research is ongoing to elucidate its precise pathways and optimize its structure for enhanced activity.
  • Agrochemical Development : Field trials have shown that formulations based on this compound exhibit improved pest resistance compared to traditional agrochemicals, highlighting its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine and isothiazole rings contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

a) 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

  • Structural Features : Replaces the isothiazole ring with a cyclopenta[c]pyridine moiety.
  • Applications : Similar pyridinyl-thioether compounds are explored as kinase inhibitors due to their planar aromatic systems .

b) 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile

  • Structural Features: Substitutes the isothiazole ring with a picolinonitrile group and adds a trifluoromethyl substituent.
  • Applications: Picolinonitrile derivatives are common in pesticide formulations (e.g., fipronil analogues) .

Analogues with Modified Heterocyclic Cores

a) 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile

  • Structural Features: Replaces the isothiazole with a thiazole-pyrimidine hybrid and introduces a morpholinosulfonyl group.
  • Key Differences : The sulfonamide moiety increases hydrogen-bonding capacity, which may enhance target binding affinity in enzyme inhibition.
  • Research Findings : Such compounds are studied for anticancer activity due to their dual heterocyclic systems .

b) 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile

  • Structural Features: Retains the isothiazolecarbonitrile core but replaces the pyridinyl-sulfanyl group with a cyanoethyl-methylamino substituent.
  • Key Differences: The amino linker introduces basicity, altering solubility and metabolic stability compared to the sulfur-bridged analogue.
  • Applications: Amino-substituted isothiazoles are investigated in medicinal chemistry for their tunable pharmacokinetics .

Physicochemical and Functional Comparisons

Compound LogP Molecular Weight Key Functional Groups Potential Applications
Target Compound ~3.2* 419.8 CF₃, Cl, CN, S-linker Agrochemical intermediates
Cyclopenta[c]pyridine analogue ~4.1 485.9 CF₃, Cl, CN, fused ring Kinase inhibitors
Picolinonitrile analogue ~3.8 442.7 CF₃ (×2), Cl, CN Pesticides (e.g., fipronil derivatives)
Thiazole-pyrimidine hybrid ~2.5 487.5 Morpholinosulfonyl, NH₂ Anticancer agents

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s methylsulfanyl linker simplifies synthesis compared to sulfinyl or sulfonyl analogues, which require oxidation steps .
  • Biological Relevance : Fluorinated pyridinyl groups enhance resistance to enzymatic degradation, making the compound suitable for long-acting formulations .
  • Structural Insights : Crystallographic studies of isostructural compounds (e.g., ) suggest planar conformations optimize π-π stacking, which could influence solid-state stability .

Biological Activity

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile, also referred to as compound 1, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a trifluoromethyl group and an isothiazole moiety, which are known to enhance biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
  • CAS Number : 338775-63-6
  • Molecular Formula : C11H5ClF3N3S2
  • Melting Point : 122 - 125 °C

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl and sulfanyl groups exhibit significant antimicrobial properties. For instance, in the context of aryl-urea derivatives, the presence of these functional groups has been linked to enhanced antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of compound 1 has been explored through in vitro testing against multiple human cancer cell lines. Notably, its efficacy was measured against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound demonstrated IC50 values that were comparable to or better than those of established chemotherapeutics like Doxorubicin. For example:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.452.1
HCT11617.8-
PC344.4-

These results suggest that compound 1 may inhibit key pathways involved in cancer cell proliferation and survival .

The mechanism underlying the anticancer activity of compound 1 involves the down-regulation of critical genes associated with tumor growth. For example, treatments with this compound resulted in the down-regulation of genes such as PALB2, BRCA1, and BRCA2 in specific cancer models. Furthermore, molecular docking studies suggest that the compound may effectively inhibit proteins involved in cancer progression, such as enoyl reductase in bacteria and human SOS1 .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various derivatives, compound 1 was found to possess a MIC value lower than many other tested compounds, demonstrating its potential as an effective antibacterial agent against resistant strains .

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation involving several cell lines revealed that compound 1 not only inhibited cell growth but also induced apoptosis in treated cells. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a chloropyridine precursor with a thiol intermediate, followed by cyclization. For analogous compounds, Ashford’s Dictionary describes diazotization/hydrogenation steps using sodium cyanide and formaldehyde, with yields improved by temperature control (e.g., 60–80°C for thioether bond formation) and catalytic bases like K₂CO₃ . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., R-factor <0.1 as in pyrazole derivatives ).
  • ¹H/¹³C/¹⁹F NMR verifies substituent positions (e.g., trifluoromethyl singlet at ~-60 ppm in ¹⁹F NMR).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy).
  • FT-IR identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹).

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Store desiccated at -20°C under argon to prevent hydrolysis/oxidation. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Stabilize solutions with 0.1% w/v butylated hydroxytoluene (BHT) and avoid prolonged light exposure .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Methodological Answer : Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and control passage numbers. Perform dose-response meta-analysis (e.g., EC₅₀ comparisons) and cross-reference with structural analogs (e.g., pyrafluprole’s insecticidal activity ). Validate target engagement via SPR or isothermal titration calorimetry (ITC) .

Q. What methodologies assess environmental fate and degradation pathways?

  • Methodological Answer :

  • Hydrolysis/photolysis studies : Expose compound to UV light (λ=254 nm) at varying pH (3–9) and quantify degradation via LC-MS/MS .
  • Soil biodegradation : Use OECD 307 guidelines with activated sludge, measuring half-life (t₁/₂) under aerobic/anaerobic conditions.
  • Bioaccumulation potential : Calculate log Kow via shake-flask method and compare to EPA EPI Suite predictions .

Q. How can computational modeling predict biological target interactions?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide predicts binding modes to cytochrome P450 (PDB: 1OG5).
  • QSAR models : Train on pyrazolecarbonitrile analogs to correlate substituents (e.g., Cl, CF₃) with IC₅₀ values.
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

Q. What strategies optimize selectivity in enzyme inhibition assays?

  • Methodological Answer : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects. Use fluorogenic substrates (e.g., Z-LLE-AMC for proteases) to quantify inhibition kinetics (kcat/KM). Co-crystallize compound with target enzyme (e.g., acetylcholinesterase) to guide structural modifications .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported metabolic stability?

  • Methodological Answer : Replicate microsomal assays (human/rat liver S9 fractions) with controls for CYP450 activity (e.g., ketoconazole for CYP3A4 inhibition). Compare half-lives (t₁/₂) under identical NADPH concentrations. Validate via in vivo PK studies (Sprague-Dawley rats, IV/PO dosing) .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity?

  • Methodological Answer : Implement quality control (QC) protocols:

  • HPLC purity >98% for all batches.
  • DSC/TGA to confirm consistent crystallinity.
  • Blinded replicates in cell-based assays to minimize observer bias .

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